(4-Aminophenyl)(4-methylphenyl)methanone
Description
(4-Aminophenyl)(4-methylphenyl)methanone is a diarylketone derivative featuring a methanone core substituted with a 4-aminophenyl group and a 4-methylphenyl group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
6180-80-9 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(4-aminophenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C14H13NO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,15H2,1H3 |
InChI Key |
RKCNDECTECXHCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminophenyl)(p-tolyl)methanone typically involves the reaction of 4-aminobenzophenone with p-toluidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of (4-Aminophenyl)(p-tolyl)methanone may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-Aminophenyl)(p-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and sulfonamides.
Scientific Research Applications
(4-Aminophenyl)(p-tolyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Aminophenyl)(p-tolyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanone group can participate in various chemical reactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural similarities but differ in substituents or functional groups, influencing their physicochemical and biological properties:
Substituent Effects on Bioactivity
Substituent variations significantly impact biological activity:
- Amino vs. Hydroxyl Groups: (4-Hydroxyphenyl)(4-methylphenyl)methanone () exhibits reduced basicity compared to the amino analog, affecting hydrogen bonding and antioxidant capacity .
- Methyl vs.
- Thiazole Hybrids: Thiazole-containing analogs (e.g., {4-amino-2-[(4-methylphenyl)amino]-5-thiazolyl}(3,5-di-t-butyl-4-hydroxyphenyl)methanone) demonstrate dual α-glucosidase/α-amylase inhibition due to synergistic effects of the thiazole and phenolic groups .
Physicochemical Properties
Thermochemical and Solubility Data:
*Estimated via analog comparison (e.g., (4-Aminophenyl)phenylmethanone has LogP = 2.9 ).
Key Trends:
Biological Activity
(4-Aminophenyl)(4-methylphenyl)methanone, also known as 4-amino-4'-methylbenzophenone, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C14H13N
- Molecular Weight : 209.26 g/mol
- CAS Number : 6180-80-9
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes and receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has been reported to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin biosynthesis. This inhibition can lead to potential applications in treating hyperpigmentation disorders .
- Anticancer Activity : Some studies suggest that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, indicating a potential role in cancer therapy. The mechanism may involve apoptosis induction and cell cycle arrest .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases.
| Study | Method | Findings |
|---|---|---|
| DPPH Assay | Showed IC50 values indicating strong radical scavenging activity. | |
| Cell Line Studies | Demonstrated reduced oxidative damage in treated cells compared to controls. |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Case Studies
- Case Study on Melanin Inhibition :
- Anticancer Efficacy :
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for (4-Aminophenyl)(4-methylphenyl)methanone, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via Friedel-Crafts acylation, where 4-methylacetophenone reacts with a nitrobenzene derivative, followed by reduction of the nitro group to an amine. Alternatively, Buchwald-Hartwig amination may couple 4-methylphenyl ketone intermediates with aryl halides. Key factors influencing yield include catalyst choice (e.g., palladium for cross-coupling), solvent polarity, and temperature control. For example, highlights oxidation/reduction pathways for structurally related alcohols, suggesting analogous protocols could apply. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?
- Answer :
- NMR : H and C NMR identify functional groups and aromatic substitution patterns. For example, the amine proton resonance (~5–6 ppm) and methyl group splitting patterns are diagnostic.
- IR Spectroscopy : Confirms the presence of amine (-NH, ~3300–3500 cm) and ketone (C=O, ~1650–1750 cm) groups. provides IR benchmarks for related methanones.
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation pathways.
- Resolution of discrepancies : Cross-validate using multiple techniques (e.g., X-ray crystallography for bond lengths/angles) and computational simulations (DFT for predicted spectra). discusses hydrogen bonding patterns that may influence spectral interpretations .
Q. What safety protocols should be followed when handling this compound?
- Answer : While no direct MSDS is available for this compound, for a morpholino-substituted analog indicates hazards such as skin/eye irritation and inhalation risks. Recommended precautions:
- Use PPE (gloves, lab coats, goggles).
- Work in a fume hood to minimize vapor exposure.
- Store in airtight containers away from oxidizers.
- Dispose of waste via approved chemical protocols.
- Emergency procedures: Flush eyes/skin with water and seek medical attention if exposed .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?
- Answer :
- DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, uses Hirshfeld surface analysis to study intermolecular interactions in similar crystals.
- Molecular Dynamics (MD) : Simulate solvation effects or thermal stability in different solvents.
- Docking Studies : Explore binding affinity with biological targets (e.g., enzymes) based on analog data ( notes antimicrobial activity in biphenyl methanones).
- Software: Gaussian, ORCA, or AutoDock for modeling; SHELXL ( ) for crystallographic refinement .
Q. How do crystallographic data refinement tools like SHELXL and OLEX2 address discrepancies in molecular packing or hydrogen-bonding networks?
- Answer : SHELXL refines crystal structures using least-squares minimization, resolving issues like thermal motion anisotropy or twinning. For example, and describe ORTEP-III for visualizing displacement ellipsoids and hydrogen bonds. Discrepancies between software outputs (e.g., SHELXL vs. CRYSTAL) can arise from differing weighting schemes or parameterization. Validate using R-factors, residual density maps, and cross-checks with spectroscopic data. notes SHELX’s robustness in handling high-resolution data .
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound’s potential biological applications?
- Answer :
- Analog Synthesis : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) and test bioactivity. and highlight antimicrobial and antioxidant properties in related methanones.
- In Silico SAR : Use QSAR models to correlate molecular descriptors (logP, polar surface area) with activity.
- Mechanistic Studies : Probe enzyme inhibition (e.g., COMT inhibition in ’s Tolcapone analog) via kinetic assays.
- Crystallographic Data : Compare bioactive conformations with inactive analogs () .
Q. What environmental impact assessments are critical for this compound, and how can green chemistry principles mitigate risks?
- Answer :
- Ecotoxicology : Assess biodegradability (OECD 301 tests) and aquatic toxicity (Daphnia magna assays). Q4 emphasizes evaluating bioaccumulation potential.
- Sustainable Synthesis : Replace volatile solvents (e.g., DCM) with ionic liquids or water. Catalytic methods (e.g., biocatalysts in ) can reduce waste.
- Life-Cycle Analysis : Track energy use and byproducts from synthesis to disposal .
Data Contradiction Analysis
Q. How should researchers resolve conflicts between experimental and computational bond-length data in crystallographic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
